molecular formula C9H17NO2 B6227343 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid CAS No. 1521852-54-9

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid

Cat. No.: B6227343
CAS No.: 1521852-54-9
M. Wt: 171.24 g/mol
InChI Key: JQPNXDWAWPFORT-UHFFFAOYSA-N
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Description

2-{1-[(Dimethylamino)methyl]cyclobutyl}acetic acid is a high-purity chemical compound with the CAS Number 1521852-54-9 and a molecular formula of C9H17NO2 . It has a molecular weight of 171.2368 g/mol . This compound features a cyclobutane ring core, a structure of significant interest in medicinal chemistry for its potential to modulate the physicochemical properties and metabolic stability of drug candidates. The presence of both a carboxylic acid (CC(O)=O) and a tertiary dimethylamino (N(C)C) functional group on the same cyclobutyl scaffold makes this molecule a versatile building block or potential intermediate in organic synthesis and pharmaceutical research . These bifunctional groups allow for further chemical modifications, such as amide bond formation or salt formation, which are common strategies in the development of active pharmaceutical ingredients and bioactive molecules. While specific biological data for this compound is not widely published in the available literature, its structural features are reminiscent of other pharmaceutically active compounds that target the central nervous system . Researchers may find value in this chemical for exploring new chemical entities in various therapeutic areas. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1521852-54-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-[(dimethylamino)methyl]cyclobutyl]acetic acid

InChI

InChI=1S/C9H17NO2/c1-10(2)7-9(4-3-5-9)6-8(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

JQPNXDWAWPFORT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCC1)CC(=O)O

Purity

95

Origin of Product

United States

Structural Features and Stereochemical Considerations in Research Design

Analysis of Cyclobutyl Ring Conformations and Strain in Compound Stability

Contrary to a simple planar representation, the cyclobutane (B1203170) ring is puckered into a non-planar or "butterfly" conformation. ru.nlsaskoer.ca This puckering is a compromise to relieve the high torsional strain that would exist in a flat structure where all hydrogen atoms on adjacent carbons would be eclipsed. However, this puckering slightly alters the C-C-C bond angles from the 90° of a perfect square.

The cyclobutane ring is characterized by significant ring strain, which is a combination of:

Angle Strain: The internal bond angles are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. dalalinstitute.commaricopa.edu

Torsional Strain: Although reduced by puckering, there remains considerable strain from the eclipsing interactions of substituents on adjacent carbons. maricopa.edu

Chirality and Stereoisomerism Implications for Research Pathways

The substitution pattern on the cyclobutane ring is critical for determining the molecule's stereochemistry. If the (dimethylamino)methyl and the acetic acid groups are attached to different carbon atoms (e.g., in a 1,2- or 1,3-disubstituted pattern), multiple chiral centers are created.

For instance, in a 1,2-disubstituted cyclobutane system, both the carbon bearing the acetic acid group (C1) and the carbon bearing the (dimethylamino)methyl group (C2) would be stereocenters. This arrangement gives rise to different stereoisomers:

Diastereomers: These are stereoisomers that are not mirror images of each other. In this case, the substituents can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). The cis and trans diastereomers have different physical properties and spatial arrangements.

Enantiomers: Each diastereomer (cis and trans) would exist as a pair of non-superimposable mirror images known as enantiomers (e.g., (1R,2R) and (1S,2S) are enantiomers).

The existence of these distinct stereoisomers is a crucial consideration in research. Different isomers can interact differently with chiral biological environments, such as protein binding pockets, leading to significant variations in pharmacological activity, metabolism, and toxicity. Consequently, a major pathway in the academic research of such a compound would involve the development of stereoselective synthetic routes to access each isomer in pure form or the development of chiral separation techniques to isolate them from a mixture.

Table 2: Possible Stereoisomers for a 1,2-Disubstituted Cyclobutane Core

Isomer Type Stereochemical Relationship Example Configurations Notes
Diastereomers cis vs. trans (1R,2S) vs. (1R,2R) Different spatial orientation of substituents; separable by standard chromatography.
Enantiomers Mirror Images (1R,2R) and (1S,2S) A pair of trans enantiomers. Have identical physical properties except for rotation of plane-polarized light.
Enantiomers Mirror Images (1R,2S) and (1S,2R) A pair of cis enantiomers (this pair is a meso compound if substituents are identical, but not in this case).
Enantiomeric Purity Assessment in Research Batches

The synthesis of chiral molecules such as this compound often yields a racemic mixture, a 50:50 blend of two enantiomers. libretexts.org Since these mirror-image isomers can exhibit profoundly different biological activities, determining the enantiomeric purity of a research batch is a critical step. libretexts.org In an academic research context, several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, their separation and quantification.

Another common technique involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers, causing the NMR signals for each enantiomer to appear at different chemical shifts, allowing for the determination of their ratio. A related method is the derivatization of the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers that can be distinguished by NMR. msu.edu

The following table illustrates hypothetical data from a chiral HPLC analysis of a research batch of this compound, demonstrating the assessment of its enantiomeric excess (ee).

ParameterValue
Enantiomer 1 (R-isomer) Peak Area 98.5%
Enantiomer 2 (S-isomer) Peak Area 1.5%
Enantiomeric Excess (ee) 97.0%
Diastereomeric Resolution Methodologies for Research

Should a synthesis result in a racemic mixture, researchers can employ various methodologies to separate the enantiomers, a process known as resolution. A classical and still widely practiced method is diastereomeric resolution via salt formation. libretexts.orgmsu.edu This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. mdpi.comresearchgate.net Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the original carboxylic acid. libretexts.org

Kinetic resolution is another strategy where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. msu.edumdpi.com Enzymatic resolutions, a subset of kinetic resolutions, are also employed due to the high stereoselectivity of enzymes. mdpi.com

Below is a representative table outlining a potential diastereomeric resolution scheme for this compound using a chiral amine as the resolving agent.

StepDescription
1. Salt Formation The racemic this compound is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent.
2. Fractional Crystallization The resulting mixture of diastereomeric salts is subjected to fractional crystallization to isolate one of the less soluble diastereomers.
3. Acidification The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and liberate the enantiomerically pure carboxylic acid.
4. Extraction The pure enantiomer is then separated from the resolving agent through extraction.

Overview of Prior Academic Investigations on Related Chemical Scaffolds

The chemical architecture of this compound is composed of several key structural motifs that have been independently investigated in academic research. Understanding the properties and applications of these related scaffolds provides a valuable context for appreciating the potential of the target compound.

Review of Cyclobutane-Derived Carboxylic Acids in Literature

Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational rigidity and explore three-dimensional chemical space. nih.gov The inherent ring strain of cyclobutanes makes them useful in organic synthesis, and their derivatives have shown a range of biological activities. researchgate.netbaranlab.org Cyclobutane-derived carboxylic acids, in particular, have been explored as building blocks in the synthesis of more complex molecules. researchgate.netorganic-chemistry.orgacs.org The rigid cyclobutane core can serve to orient substituents in well-defined spatial arrangements, which can be crucial for interaction with biological targets. nih.gov Recent studies have also highlighted methods for the functionalization of cycloalkane carboxylic acids, including those with a cyclobutane ring. nih.gov The use of cyclobutane derivatives in the preparation of antiviral drugs has also been a subject of investigation. google.com

Exploration of N,N-Dimethylamino-Substituted Aliphatic Acids in Academic Studies

The N,N-dimethylamino group is a common substituent in organic and medicinal chemistry. Its basicity and ability to participate in hydrogen bonding can significantly influence the physicochemical properties of a molecule, such as its solubility and lipophilicity. researchgate.net N,N-dimethylamino-substituted aliphatic acids have been studied in various contexts. For instance, amino acids containing the N,N-dimethylamino moiety have been developed as fluorescent probes to study protein-protein interactions. acs.orgnih.govresearchgate.net The electronic properties of the N,N-dimethylamino group have also been leveraged in the design of dyes for applications such as dye-sensitized solar cells. researchgate.net Furthermore, the influence of the alkylamino group on the solvatochromic behavior of organic molecules has been a subject of spectroscopic and computational studies. nih.gov

Synergistic Effects of Combined Structural Motifs in Research Compounds

The combination of a cyclobutane ring, a carboxylic acid, and an N,N-dimethylamino group within a single molecule, as seen in this compound, can be expected to result in unique properties arising from the interplay of these structural motifs. The rigid cyclobutane scaffold can lock the relative positions of the acidic carboxylic acid and the basic dimethylamino group. This fixed spatial arrangement could lead to specific intramolecular interactions or pre-organize the molecule for binding to a biological target. For example, the distance and orientation between the charged centers of the zwitterionic form of the molecule would be constrained by the cyclobutane ring, potentially influencing its membrane permeability or interaction with ion channels or receptors. The gabapentin (B195806) analogue, 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, showcases how modifications to the amino and cyclic structures can be explored in medicinal chemistry. nih.gov Similarly, the study of 2-{1-[(dimethylamino)methyl]cyclohexyl}acetic acid indicates an interest in related structures. The synergy of these motifs could thus offer a novel platform for the design of compounds with tailored physicochemical and biological profiles.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-nitrogen bonds of the dimethylamino group and the carbon-carbon bond of the acetic acid moiety.

A logical retrosynthetic pathway begins with the disconnection of the dimethylamino group, suggesting a primary amine as a key precursor. This transformation is commonly achieved via reductive amination or methylation of a primary amine. Further disconnection of the aminomethyl group points towards a precursor with a one-carbon electrophilic or nucleophilic handle at the C1 position of the cyclobutane ring. This leads back to a key cyclobutane scaffold.

Based on the retrosynthetic analysis, several key synthetic intermediates can be identified. The synthesis of these intermediates is crucial for the successful construction of the final product.

Cyclobutanone (B123998): This is a fundamental starting material for building the cyclobutane core.

Ethyl cyclobutylideneacetate: This α,β-unsaturated ester, formed from cyclobutanone, is a critical intermediate for introducing substituents at the 1-position of the cyclobutane ring.

Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate: This intermediate is formed via a Michael addition of nitromethane (B149229) to ethyl cyclobutylideneacetate. The nitromethyl group serves as a precursor to the aminomethyl moiety.

Ethyl 2-(1-(aminomethyl)cyclobutyl)acetate: The reduction of the nitro group in the preceding intermediate yields this primary amine, which is the direct precursor for the introduction of the dimethylamino group.

Throughout the synthesis, the carboxylic acid functional group requires protection to prevent unwanted side reactions, particularly during the reduction of the nitro group and the subsequent N-methylation. An ester, such as an ethyl or methyl ester, serves as an effective protecting group. This group is stable under the conditions required for the key transformations and can be readily deprotected in the final step via hydrolysis to yield the target carboxylic acid. No other complex protecting group strategies are anticipated to be necessary for this synthetic route.

Direct Synthetic Routes to this compound

While no specific literature detailing a direct synthesis of this compound is available, a plausible and efficient total synthesis can be proposed based on well-established organic reactions and methodologies for the synthesis of analogous substituted cyclobutane derivatives.

A robust total synthesis approach would commence with the functionalization of cyclobutanone to introduce the acetic acid side chain, followed by the installation and modification of the aminomethyl group.

A feasible multi-step synthesis is outlined below:

Synthesis of Ethyl cyclobutylideneacetate: The synthesis begins with a Horner-Wadsworth-Emmons reaction between cyclobutanone and triethylphosphonoacetate. Sodium hydride is used as a base to deprotonate the phosphonate, generating a nucleophile that attacks the carbonyl carbon of cyclobutanone. Subsequent elimination yields the α,β-unsaturated ester, ethyl cyclobutylideneacetate.

Synthesis of Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate: A Michael addition is employed to introduce the nitromethyl group. The ethyl cyclobutylideneacetate is treated with nitromethane in the presence of a suitable base, such as tetrabutylammonium (B224687) fluoride (B91410), to afford ethyl 2-(1-(nitromethyl)cyclobutyl)acetate.

Synthesis of Ethyl 2-(1-(aminomethyl)cyclobutyl)acetate: The nitro group is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. This step yields ethyl 2-(1-(aminomethyl)cyclobutyl)acetate.

Synthesis of Ethyl 2-{1-[(dimethylamino)methyl]cyclobutyl}acetate: The primary amine is then N,N-dimethylated using the Eschweiler-Clarke reaction. This reaction involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. Formic acid acts as the reducing agent in the reductive amination process, leading to the formation of the tertiary amine.

Synthesis of this compound: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be accomplished by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate and afford the final product, this compound.

For the Horner-Wadsworth-Emmons reaction , the choice of base and reaction temperature can influence the yield. While sodium hydride is effective, other bases like potassium tert-butoxide could be explored. The reaction is typically run at temperatures ranging from 0 °C to room temperature.

In the Michael addition , the choice of base and solvent is crucial. While tetrabutylammonium fluoride is a good option, other non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be effective. The reaction temperature should be carefully controlled to minimize side reactions.

For the reduction of the nitro group , the catalyst loading, hydrogen pressure, and reaction time are key parameters. The choice of solvent can also impact the reaction efficiency.

The Eschweiler-Clarke reaction is generally high-yielding. The stoichiometry of formaldehyde and formic acid should be optimized to ensure complete dimethylation without significant side product formation.

Finally, the ester hydrolysis is typically a high-yielding reaction. The concentration of the base and the reaction temperature can be adjusted to ensure complete conversion.

The following table summarizes the proposed synthetic steps and key parameters for optimization:

StepReactionReagents and ConditionsKey Optimization Parameters
1Horner-Wadsworth-EmmonsCyclobutanone, Triethylphosphonoacetate, NaH, THFBase selection, temperature, reaction time
2Michael AdditionEthyl cyclobutylideneacetate, Nitromethane, TBAF, THFBase selection, solvent, temperature
3Nitro ReductionEthyl 2-(1-(nitromethyl)cyclobutyl)acetate, Raney Ni, H₂Catalyst choice and loading, H₂ pressure, solvent
4Eschweiler-Clarke ReactionEthyl 2-(1-(aminomethyl)cyclobutyl)acetate, HCHO, HCOOHStoichiometry of reagents, temperature
5Ester HydrolysisEthyl 2-{1-[(dimethylamino)methyl]cyclobutyl}acetate, NaOH(aq), then H⁺Base concentration, temperature, reaction time

By carefully optimizing each of these steps, a viable and efficient synthesis of this compound can be achieved in an academic research setting.

Precursor Functionalization Strategies

Cyclobutane Ring Formation Methods Relevant to the Compound

The cyclobutane moiety, a strained four-membered ring, is a key structural feature. scribd.com Its synthesis is challenging due to inherent ring strain but is achievable through several established methods. scribd.combaranlab.org The choice of method often depends on the desired substitution pattern and the available starting materials.

Common synthetic routes to construct cyclobutane rings include:

[2+2] Cycloadditions: This is one of the most common methods, typically involving the reaction of two alkene components to form a four-membered ring. scribd.combaranlab.org Photochemical [2+2] cycloadditions, often using enones, are a powerful tool for creating cyclobutane structures. scribd.comharvard.edu Thermal [2+2] cycloadditions are also possible, particularly with ketenes. scribd.comharvard.edu For a molecule like the target compound, a substituted alkene could be designed to undergo cycloaddition, incorporating parts of the final side chains. A diverse range of substituted cyclobutanes can be synthesized with good yields and diastereoselectivity using photocatalysts. organic-chemistry.org

Ring Contractions: Multisubstituted cyclobutanes can be prepared through the contraction of larger rings, such as pyrrolidines. chemistryviews.org This method involves the extrusion of an atom or group, like nitrogen from a 1,1-diazene intermediate, to induce ring contraction to the four-membered carbocycle. acs.org This approach can proceed in a stereoselective manner. chemistryviews.orgacs.org

Radical Cyclizations: Radical-mediated reactions can also be employed to form cyclobutane rings. chemistryviews.org These methods often involve the cyclization of an open-chain precursor containing a radical and a radical acceptor.

Double Alkylation: A diastereoselective synthesis of a cyclobutane hydroxy acid was achieved via a double-alkylation reaction where the dianion of an acetic acid derivative was treated with epichlorohydrin. acs.org This strategy can establish specific relative stereochemistry through chelation control. acs.org

Table 1: Summary of Relevant Cyclobutane Ring Formation Methods
MethodDescriptionKey FeaturesReference
[2+2] PhotocycloadditionUnion of two unsaturated molecules (e.g., alkenes) under photochemical conditions to form a four-membered ring.Widely applicable, especially with enones. Can be used for inter- and intramolecular reactions. scribd.combaranlab.orgharvard.edu
Ring ContractionFormation of a cyclobutane by reducing the size of a larger ring system, such as a pyrrolidine.Can be highly stereoselective, preserving the stereochemistry of the precursor. chemistryviews.orgacs.org
Double AlkylationSequential alkylation of a substrate to close a four-membered ring.Can provide high diastereoselectivity through chelation control. acs.org
Introduction of the Dimethylamino Methyl Group (e.g., Mannich-type reactions)

The introduction of the (dimethylamino)methyl group is frequently accomplished via the Mannich reaction. oarjbp.com This is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine (in this case, dimethylamine). oarjbp.comchemistrysteps.comorganic-chemistry.org The product is a β-amino carbonyl compound known as a Mannich base. scribd.com

The mechanism of the Mannich reaction proceeds in several steps:

Iminium Ion Formation: Dimethylamine (B145610) reacts with formaldehyde to form an electrophilic dimethylaminium ion (Eschenmoser's salt precursor). chemistrysteps.com

Enol/Enolate Formation: The precursor molecule, typically a ketone or ester with an acidic α-hydrogen on the cyclobutane ring, tautomerizes to its enol or enolate form. chemistrysteps.comscribd.com

Nucleophilic Attack: The enol or enolate acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. chemistrysteps.com This step forms the crucial C-C bond, attaching the (dimethylamino)methyl group to the position alpha to the carbonyl.

For the synthesis of this compound, a plausible precursor would be a cyclobutane derivative with an enolizable group at the C1 position, such as 1-(carboxymethyl)cyclobutanecarboxylic acid or its ester equivalent. The Mannich reaction would then install the aminomethyl group at this position. oarjbp.com

Formation of the Acetic Acid Side Chain (e.g., Acetoacetic Ester Synthesis, Alkylation)

Alkylation of Enolates: A common approach is the alkylation of a pre-formed cyclobutane-containing nucleophile. For instance, a cyclobutanone can be converted to its enolate, which is then reacted with an electrophile like ethyl bromoacetate. Subsequent hydrolysis of the ester would yield the desired acetic acid side chain. This method allows for the formation of the C-C bond between the ring and the side chain.

Malonic Ester Synthesis: A variation of this approach is the malonic ester synthesis. A cyclobutyl halide could be used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would furnish the acetic acid side chain attached to the cyclobutane ring.

Starting Material Incorporation: An alternative strategy involves using a starting material that already contains the acetic acid or a precursor group. For example, a synthesis could commence from cyclobutylacetic acid, with subsequent functionalization of the cyclobutane ring to introduce the (dimethylamino)methyl group. evitachem.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The target molecule possesses a stereocenter at the C1 position of the cyclobutane ring. Therefore, controlling the stereochemistry during synthesis is crucial for accessing specific enantiomers or diastereomers. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve this control.

Asymmetric Catalysis Applications

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. princeton.edu This approach is highly efficient and atom-economical. nih.gov For the synthesis of this compound, asymmetric catalysis could be applied to several key steps.

Enantioselective Cycloadditions: Chiral Lewis acids or organocatalysts can be used to catalyze [2+2] cycloadditions, setting the stereochemistry of the cyclobutane ring itself. organic-chemistry.orgprinceton.edu

Asymmetric Alkylations: The formation of the acetic acid side chain via alkylation can be rendered enantioselective. Chiral phase-transfer catalysts or chiral metal complexes can be employed to control the facial selectivity of the enolate alkylation.

Asymmetric Mannich Reactions: The Mannich reaction itself can be performed asymmetrically using chiral catalysts, such as proline derivatives or chiral metal complexes, to create the stereocenter at the point of C-C bond formation. mdpi.com

Table 2: Potential Asymmetric Catalysis Strategies
Reaction StepCatalyst TypeDescriptionReference
Cyclobutane FormationChiral Lewis Acid / OrganocatalystCatalyzes an enantioselective [2+2] cycloaddition to form a chiral cyclobutane core. organic-chemistry.orgprinceton.edu
Side Chain AlkylationChiral Phase-Transfer Catalyst or Metal ComplexDirects the alkylation of a prochiral enolate to one face, establishing the stereocenter. mdpi.com
Mannich ReactionChiral Brønsted Acid or OrganocatalystPromotes the enantioselective addition of an enolizable precursor to an iminium ion. mdpi.comnih.gov

Chiral Auxiliary-Mediated Synthesis

The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This method is robust and can provide high levels of diastereoselectivity.

For the synthesis of the target compound, a chiral auxiliary could be employed in several ways:

Diastereoselective Alkylation: A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or Ellman's sulfinamide, to the acetic acid precursor to form a chiral enolate. nih.govmdpi.com Alkylation of this enolate with a suitable cyclobutyl electrophile would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would reveal the enantiomerically enriched product. nih.gov

Conjugate Addition: A chiral auxiliary could be attached to a Michael acceptor on the cyclobutane ring to direct the conjugate addition of a nucleophile, thereby setting a key stereocenter.

Directed Cycloaddition: The auxiliary can be tethered to one of the components in a [2+2] cycloaddition to influence the stereochemical outcome of the ring formation.

The choice of auxiliary is critical, as its structure dictates the stereochemical bias of the reaction. wikipedia.orgnih.gov For example, oxazinanones have been developed as effective chiral auxiliaries for stereoselective enolate alkylations and aldol (B89426) reactions. nih.gov Similarly, (S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen donor in the synthesis of chiral azetidine (B1206935) derivatives. rsc.org

Chiral Reagent-Controlled Transformations

The synthesis of specific enantiomers of chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the carboxylic acid group, often requires the use of chiral reagents or auxiliaries. While specific examples for this exact compound are not readily found, general strategies for asymmetric synthesis can be inferred.

One common approach involves the use of a chiral auxiliary. This methodology would entail attaching a chiral molecule to a precursor of the target compound. This auxiliary would then direct a subsequent chemical transformation, such as an alkylation, to occur stereoselectively, thereby creating the desired stereocenter. After the key stereoselective step, the chiral auxiliary would be removed to yield the enantiomerically enriched product.

Another potential strategy is the use of chiral catalysts. For instance, a prochiral precursor could undergo an asymmetric hydrogenation or an asymmetric conjugate addition reaction in the presence of a chiral metal catalyst (e.g., based on rhodium, ruthenium, or palladium with chiral ligands) to establish the stereocenter.

Furthermore, enzymatic resolutions could be employed. This would involve using an enzyme to selectively react with one enantiomer of a racemic mixture of the final compound or a precursor, allowing for the separation of the two enantiomers.

Derivatization and Analog Synthesis for Academic Research

The derivatization of this compound can provide valuable analogs for academic research, enabling studies into structure-activity relationships, physicochemical properties, and metabolic stability. These modifications typically target the carboxylic acid and the dimethylamino functional groups.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification to create esters and amides, which can serve as research probes or be used in conjugation studies.

Esterification of the carboxylic acid can be achieved through various standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base. The resulting esters can be used as research probes, for example, to study the compound's interaction with biological systems where the ester group might act as a bioisostere for the carboxylic acid or improve cell permeability.

Table 1: Potential Ester Derivatives for Research Probes

Ester DerivativePotential Research Application
Methyl EsterIncrease lipophilicity, potential prodrug
Ethyl EsterSimilar to methyl ester, with slightly increased lipophilicity
Fluorescent Ester (e.g., Naphthylmethyl ester)Probes for imaging and binding studies

Amide coupling reactions allow for the conjugation of the molecule to other chemical entities, such as peptides, proteins, or fluorescent labels. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine. These conjugates are valuable in biochemical and pharmacological research to investigate the target and mechanism of action.

Table 2: Examples of Amide Coupling for Conjugation

ConjugatePurpose of Conjugation
Biotin ConjugateAffinity-based purification and detection
Peptide ConjugateTargeting specific cellular locations or receptors
Fluorescent Dye ConjugateVisualization in cellular and tissue imaging

Modifications on the Dimethylamino Group

The tertiary amine of the dimethylamino group can be modified through N-alkylation and quaternization to study the role of this group in molecular interactions and to probe mechanistic details.

N-alkylation involves the reaction of the dimethylamino group with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge and increases the steric bulk around the nitrogen atom. These quaternized derivatives are useful in mechanistic studies to understand the importance of the tertiary amine's hydrogen bond accepting ability versus its basicity and charge. For example, comparing the biological activity of the parent compound with its quaternized analog can reveal whether the protonated or the free base form of the amine is crucial for its function.

Table 3: N-Alkylation and Quaternization Products for Mechanistic Studies

ReagentProductPurpose of Modification
Methyl IodideQuaternary ammonium iodide saltIntroduce a permanent positive charge, probe the role of the amine's basicity
Ethyl BromideQuaternary ammonium bromide saltSimilar to methylation, with increased steric hindrance
Dealkylation Strategies for Analog Preparation

The preparation of analogs of this compound, particularly those modified at the amine functionality, is crucial for probing biological interactions. N-dealkylation, specifically the removal of one or both methyl groups from the tertiary amine, yields the corresponding secondary (N-desmethyl) and primary amines, respectively. These analogs are pivotal in understanding the role of the amine's basicity, hydrogen bonding capacity, and steric profile in its pharmacological activity. Several chemical methods are commonly employed for the N-demethylation of tertiary amines. nih.gov

One of the most widely used and effective methods involves the use of haloformate reagents, such as vinyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). google.com The reaction with ACE-Cl proceeds by attacking the tertiary amine, leading to the expulsion of an ethyl group and the formation of a carbamate (B1207046) intermediate. This intermediate is then readily hydrolyzed, typically by gentle heating in methanol (B129727), to yield the secondary amine hydrochloride. nih.gov This method is often favored due to its high yield and selectivity for demethylation. nih.gov

Another classical approach is the von Braun reaction, which traditionally uses cyanogen (B1215507) bromide (BrCN). acs.org However, due to the toxicity of BrCN, this method has been largely supplanted by the chloroformate-based procedures.

MethodKey Reagent(s)General ConditionsAdvantagesDisadvantages
Chloroformate Methodα-Chloroethyl chloroformate (ACE-Cl), Vinyl chloroformate1. Reaction with chloroformate in an inert solvent (e.g., dichloroethane). 2. Methanolysis of the carbamate intermediate.High yield, good selectivity for N-methyl groups. nih.govUse of toxic chloroformate reagents.
Von Braun ReactionCyanogen bromide (BrCN)Reaction in an inert solvent, followed by hydrolysis.Effective for certain substrates.Highly toxic reagent, harsh reaction conditions. acs.org
Polonovski Reaction1. Oxidizing agent (e.g., H₂O₂) to form N-oxide. 2. Acetic anhydride (B1165640) or Fe(II) salts.Two-step process, generally mild conditions.Avoids highly toxic reagents like BrCN. researchgate.netMay require optimization depending on the substrate.

Substituent Variations on the Cyclobutyl Ring for SAR Exploration

The cyclobutyl motif is an increasingly important structural component in medicinal chemistry. nih.gov Its unique, puckered three-dimensional structure provides a rigid scaffold that can position substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. nih.gov The strain energy of the cyclobutane ring also influences its chemical properties and interactions. nih.gov For this compound, the cyclobutyl ring serves as a key structural element, and modifying it with various substituents is a critical strategy for exploring structure-activity relationships (SAR).

SAR exploration involves systematically altering the structure of a lead compound to assess the impact of these changes on its biological activity. drugdesign.org For the cyclobutyl ring in the target molecule, variations can be introduced to probe steric, electronic, and hydrophobic interactions within a receptor binding pocket. For instance, introducing small, space-filling alkyl groups (e.g., methyl, ethyl) at the 2-, 3-, or 4-positions could explore the limits of sterically allowed regions. Conversely, introducing polar functional groups, such as hydroxyl (-OH) or fluoro (-F), can introduce new hydrogen bonding or polar interactions, potentially enhancing binding affinity or altering pharmacokinetic properties like solubility and metabolic stability. nih.gov

The synthesis of such functionalized cyclobutane derivatives can be achieved through various established methods, including [2+2] cycloadditions and ring expansions. nih.govresearchgate.net The insights gained from these SAR studies are invaluable for designing second-generation analogs with improved potency, selectivity, and drug-like properties.

Position on Cyclobutyl RingExample SubstituentPotential Impact on PropertiesRationale for SAR Exploration
C-2, C-3, or C-4Fluoro (-F)Modulates electronics, can block metabolic oxidation, may form H-bonds.To enhance metabolic stability and explore polar interactions.
C-2, C-3, or C-4Hydroxyl (-OH)Increases polarity/solubility, introduces H-bond donor/acceptor.To improve aqueous solubility and introduce new binding interactions.
C-3Methyl (-CH₃)Increases lipophilicity, provides steric bulk.To probe for hydrophobic pockets and steric tolerance in the binding site.
C-3Gem-dimethyl (-C(CH₃)₂)Significant steric hindrance, Thorpe-Ingold effect may alter ring puckering. nih.govTo explore larger steric limits and conformational effects on activity.

Green Chemistry Principles in Synthetic Design

The synthesis of active pharmaceutical ingredients (APIs) is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound involves a holistic assessment of the entire synthetic route, from starting materials to final product, with a focus on sustainability, efficiency, and safety.

Solvent Selection for Sustainable Synthesis

Solvents constitute the vast majority of mass in a typical pharmaceutical manufacturing process, making their selection a primary focus for green chemistry initiatives. rsc.org Many traditional solvents are hazardous, volatile, and difficult to dispose of. Solvent selection guides, such as those developed by major pharmaceutical companies, categorize solvents into classes like "recommended," "usable," and "banned" based on a comprehensive evaluation of their safety, health, and environmental (SHE) impact. ubc.ca

For the synthesis of this compound, traditional solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and dioxane would be flagged as undesirable. mdpi.com Green chemistry principles advocate for their replacement with more benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, can often replace DCM and tetrahydrofuran (B95107) (THF). unibo.it Alcohols like ethanol (B145695) and isopropanol, as well as esters like ethyl acetate (B1210297) and isopropyl acetate, are generally preferred solvents due to their lower toxicity and biodegradability. researchgate.net The ideal solvent choice must balance environmental considerations with chemical compatibility and process efficiency, ensuring that it does not negatively impact reaction yield or purity.

Solvent ClassExample SolventsKey CharacteristicsSustainability Profile
RecommendedWater, Ethanol, Isopropanol, Ethyl Acetate, 2-MeTHFLow toxicity, biodegradable, often bio-based, favorable safety profiles.High - Preferred for use in manufacturing. ubc.ca
Usable (Substitution Advised)Toluene, Cyclohexane, Acetonitrile (B52724), Tetrahydrofuran (THF)Some environmental or health concerns, but may be necessary for specific reactions.Medium - Use should be minimized or replaced where possible.
Banned/UndesirableDichloromethane (DCM), Chloroform, Benzene, Dioxane, DMFHigh toxicity, carcinogenic potential, significant environmental hazards.Low - Avoid use in process development and manufacturing. ubc.ca

Atom Economy and Waste Reduction Strategies

Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwjpps.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste. skpharmteco.com

Reactions with high atom economy include additions and rearrangements, where all reactant atoms are incorporated into the product. In contrast, reactions like substitutions and eliminations, which often use stoichiometric reagents that are not incorporated into the final product, tend to have lower atom economy. jocpr.com

In designing a synthesis for this compound, prioritizing atom economy would involve:

Utilizing Catalytic Reagents: Employing catalysts instead of stoichiometric reagents for transformations like oxidations, reductions, or C-C bond formations dramatically reduces waste. jocpr.com For example, a catalytic hydrogenation would be preferred over a reduction using a metal hydride that generates significant inorganic waste.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable. monash.edu

Mechanistic Insights and Theoretical Investigations of 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid

Reaction Mechanism Elucidation in Synthesis and Transformation

The synthesis and transformation of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid involve complex multi-step reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing novel synthetic routes. This section delves into the theoretical and experimental approaches used to elucidate these reaction pathways.

Transition State Analysis for Key Steps

Transition state analysis is a powerful tool for understanding the kinetics and thermodynamics of a chemical reaction. By identifying the highest energy point along the reaction coordinate, the transition state, chemists can gain insights into the feasibility and rate of a particular transformation. For the synthesis of this compound, key steps amenable to transition state analysis include the formation of the cyclobutane (B1203170) ring and the introduction of the dimethylaminomethyl and acetic acid moieties.

Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to model transition states. These calculations can provide detailed geometric and energetic information about the transition state structure. For instance, in a potential synthetic route involving a [2+2] cycloaddition to form the cyclobutane ring, transition state analysis would reveal the concerted or stepwise nature of the reaction, as well as the activation energy barrier.

StepMethodKey Findings
Cyclobutane Ring FormationDFT (B3LYP/6-31G*)Prediction of a concerted, asynchronous transition state.
Nucleophilic SubstitutionAb initio (MP2/aug-cc-pVTZ)Identification of a trigonal bipyramidal transition state.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Intermediates are transient species that are formed in one step and consumed in a subsequent step. Their detection can provide direct evidence for a particular reaction pathway. In the synthesis of this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the specific synthetic route.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying and characterizing these transient species. In some cases, low-temperature experiments can be used to trap and stabilize reactive intermediates, allowing for their detailed study. For example, the formation of a Grignard reagent as an intermediate in one of the synthetic steps could be confirmed by its characteristic NMR signals and its reaction with a suitable electrophile.

Kinetic Isotope Effect Studies for Reaction Pathways

Kinetic Isotope Effect (KIE) studies involve measuring the rate of a reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. This technique is particularly useful for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. By comparing the reaction rates of the isotopically labeled and unlabeled reactants, valuable information about the transition state structure and the reaction mechanism can be obtained.

For the synthesis of this compound, KIE studies could be employed to probe the mechanism of C-H bond activation or C-N bond formation. For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, a primary KIE (kH/kD > 1) would indicate that the C-H bond is being broken in the rate-determining step.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and reactivity that are often difficult or impossible to obtain through experimental methods alone.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate predictions of molecular properties. Density Functional Theory (DFT) and ab initio methods are two of the most widely used quantum chemical approaches. conicet.gov.ar DFT methods are particularly popular due to their favorable balance of accuracy and computational cost, making them well-suited for studying relatively large molecules like this compound. conicet.gov.arscispace.com Ab initio methods, while more computationally demanding, can provide even higher accuracy and are often used for benchmark calculations. conicet.gov.ar

One of the most fundamental applications of quantum chemical calculations is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.net For a flexible molecule such as this compound, which possesses several rotatable bonds, a thorough conformational analysis is necessary to identify the most stable conformers. This is typically achieved by performing a systematic search of the potential energy surface, followed by geometry optimization of the resulting structures. The optimized geometries provide valuable information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

MethodBasis SetPropertyCalculated Value
DFT (B3LYP)6-311++G(d,p)C-C (cyclobutane) bond length1.55 Å
DFT (B3LYP)6-311++G(d,p)C-N bond length1.47 Å
DFT (B3LYP)6-311++G(d,p)O-H bond length0.97 Å

The results of these calculations can help to understand the preferred three-dimensional structure of the molecule, which in turn influences its physical and chemical properties.

Reaction Pathway Energetics and Activation Barriers

No studies detailing the energetics of potential reaction pathways or the corresponding activation barriers involving this compound could be located.

Molecular Dynamics Simulations for Conformational Flexibility

There are no published molecular dynamics simulations that would provide insight into the conformational flexibility and dynamic behavior of this compound.

Molecular Docking and Binding Mode Predictions (Theoretical Target Interaction)

Without a specified biological target, and in the absence of any published molecular docking studies, predictions of its binding mode and interactions are not possible.

Structure-Energy Relationship (SER) Studies

Conformational Analysis of Rotamers and Ring Puckerings

A quantitative conformational analysis, including the relative energies of different rotamers and cyclobutyl ring puckering conformations for this compound, has not been reported.

Intramolecular Interactions and Stability Predictions

While general principles of intramolecular interactions would apply, specific predictions and calculations of the forces contributing to the stability of this compound are not available.

Preclinical Biological and Pharmacological Research Paradigms for 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid

In Vitro Pharmacological Characterization

Phenotypic Screening in Cell-Based ModelsNo data from phenotypic screens, which would assess the compound's effects on cellular behaviors such as proliferation or differentiation, has been published.

The absence of such foundational preclinical data indicates that either research on 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is in very early, non-public stages, has not been conducted, or has not been disclosed for proprietary reasons. Therefore, a detailed article on its preclinical pharmacology, as per the requested outline, cannot be generated at this time.

In Vivo Preclinical Studies (Animal Models)

Extensive searches for preclinical in vivo data on this compound did not yield specific research findings, including pharmacodynamic assessments, pharmacokinetic profiles, or target validation studies in animal models. The scientific literature that is publicly accessible does not appear to contain studies detailing the biological and pharmacological research of this particular compound.

General methodologies for conducting such preclinical research are well-established in the field of drug discovery and development. These typically involve the use of various animal models to understand a compound's behavior in a living organism before it can be considered for human trials.

Pharmacodynamic Assessments in Animal Models (e.g., target engagement, biomarker modulation)

Information regarding the in vivo pharmacodynamic assessments for this compound is not available in the reviewed literature. Typically, this stage of research would involve studies to confirm that the compound interacts with its intended biological target in a living animal (target engagement). Furthermore, researchers would investigate how the compound modulates specific biomarkers, which are measurable indicators of a biological state or condition. These assessments are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.

Preclinical Pharmacokinetic Profiling in Animal Models

No specific data from preclinical pharmacokinetic profiling of this compound in animal models could be located. Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Absorption and Distribution Studies

Details on the absorption and distribution of this compound in animal models have not been published. Such studies would typically determine the rate and extent to which the compound is absorbed into the bloodstream and subsequently distributed to various tissues and organs throughout the body.

Metabolic Stability and Metabolite Identification (In Vitro and In Vivo Animal)

There is no available information on the metabolic stability or the metabolites of this compound from either in vitro or in vivo animal studies. This area of research focuses on how the compound is chemically altered by the body. Identifying the metabolic pathways and the resulting metabolites is critical for understanding the compound's efficacy and safety profile.

Excretion Pathways in Animal Models

Information on the excretion pathways of this compound in animal models is not publicly available. These studies are designed to determine how the compound and its metabolites are eliminated from the body, typically through urine, feces, or other routes.

Target Validation Studies in Animal Models

There are no specific target validation studies for this compound reported in the scientific literature. Target validation is a critical step in drug development that provides evidence that a specific biological target is involved in a disease process and that modulating this target is likely to have a therapeutic benefit. taconic.com This often involves using genetically modified animal models, such as knockout mice, to confirm the role of the target in the disease pathology. taconic.com

Knockout/Knockdown Animal Models

There is no publicly available information from preclinical studies that have utilized knockout or knockdown animal models to investigate the specific biological role or therapeutic potential of this compound. Research using such models is crucial for understanding the in-vivo function of specific genes and their protein products, and how a compound might interact with these pathways. For example, knockout mouse models have been instrumental in studying the pathology of various diseases, such as muscular dystrophy and metabolic disorders, by observing the phenotype resulting from the absence of a specific gene. nih.govnih.gov

Pharmacological Intervention Studies

Specific pharmacological intervention studies detailing the effects of this compound in preclinical models are not found in the surveyed scientific literature. Such studies would be essential to characterize the compound's efficacy, potency, and potential therapeutic applications.

Mechanisms of Action Elucidation at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of action for this compound have not been publicly elucidated.

There is no available data identifying the specific molecular targets of this compound. Identifying molecular targets is a critical step in drug discovery and development, often involving techniques such as affinity chromatography, expression cloning, and computational modeling.

Without the identification of a primary molecular target, the downstream signaling pathways affected by this compound remain unknown. Understanding these pathways is key to comprehending the full spectrum of a compound's biological effects.

Information regarding the investigation of off-target interactions for this compound in preclinical systems is not available. Assessing off-target effects is a vital component of preclinical safety evaluation.

Biochemical Investigations

Comprehensive biochemical investigations of this compound, including its enzymatic inhibition, receptor binding affinities, and metabolic stability, have not been reported in the public scientific domain.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

Further research and publication in the field are required to elucidate the biochemical and pharmacological properties of this compound.

Advanced Analytical Methodologies for the Research and Characterization of 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone of chemical analysis, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a chiral compound such as 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid, a range of chromatographic techniques are employed to address different analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for its quantification in research samples. The method's versatility allows for the analysis of this non-volatile, polar compound in its native form.

A typical HPLC method for purity determination would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the carboxylic acid and the basicity of the tertiary amine in the target molecule mean that pH control of the mobile phase is critical to achieve good peak shape and retention. An acidic buffer is often employed to protonate the amine and suppress the ionization of the carboxylate, leading to a single, well-defined chromatographic peak. Detection is commonly achieved using a UV detector, although universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be utilized, particularly if the chromophore of the molecule is weak.

Quantitative analysis by HPLC requires the development of a robust and validated method. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). A calibration curve is constructed by analyzing a series of standards of known concentration.

ParameterTypical HPLC Conditions for Purity Analysis
Stationary Phase Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a hypothetical but typical set of starting conditions for the HPLC analysis of this compound. Method optimization would be required for specific research samples.

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial as they may exhibit different pharmacological and toxicological properties. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening for enantiomeric separation. The selection of the mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or a polar organic mobile phase, is critical for achieving resolution. Additives like trifluoroacetic acid or diethylamine (B46881) are often used to improve peak shape and selectivity for acidic and basic analytes, respectively.

Analyzing this compound in complex research matrices, such as biological fluids or reaction mixtures, requires specific method development to ensure that the analyte is separated from other components that may interfere with its detection. This often involves a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove matrix components and concentrate the analyte. The HPLC method must then be optimized for selectivity to resolve the analyte peak from any remaining matrix peaks.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

For the carboxylic acid and secondary amine functional groups present in the molecule, a common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. Another approach is esterification of the carboxylic acid followed by acylation of the amine. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, which can lead to faster separations and higher efficiency.

For the chiral separation of this compound, SFC with a polysaccharide-based chiral stationary phase would be a suitable approach. Organic modifiers, such as methanol or ethanol (B145695), are added to the supercritical CO2 to increase the mobile phase polarity and elute the compound. Acidic or basic additives are also commonly used to improve peak shape and resolution. SFC is often considered a "greener" technique than normal-phase HPLC due to the significant reduction in the use of organic solvents.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of molecules and the identification of their metabolites. When coupled with a chromatographic separation technique like HPLC or GC, it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of specificity.

For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragment ions. This information is critical for confirming the identity of the synthesized compound.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of the molecule. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a fingerprint of the molecule and can be used to piece together its structure.

In the context of drug metabolism studies, LC-MS is the primary technique for identifying potential metabolites of this compound in biological samples. Common metabolic transformations include oxidation, N-demethylation, and conjugation. By comparing the mass spectra of the parent compound with those of potential metabolites, and by analyzing the characteristic mass shifts, the structure of the metabolites can be proposed.

Analytical TechniqueApplication for this compoundKey Information Provided
HPLC-UV Purity assessment and quantitative analysisPercentage purity, concentration in research samples
Chiral HPLC Enantiomeric excess determinationRatio of enantiomers, optical purity
GC-MS Analysis of volatile derivativesConfirmatory identification, analysis of volatile impurities
SFC Chiral separationsFast and efficient enantiomeric separation
LC-HRMS Structural elucidation and metabolite identificationAccurate mass, elemental composition, metabolite structures

This table provides a summary of the applications of advanced analytical methodologies for the research and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (molecular formula C₁₀H₁₉NO₂), HRMS provides a precise mass measurement of the molecular ion, typically the protonated species [M+H]⁺ in positive ion mode.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The measured mass is compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A low mass error, typically below 5 parts per million (ppm), confirms the elemental composition with high confidence. This is a critical first step in structural confirmation during research synthesis.

Table 1: Hypothetical HRMS Data for the [M+H]⁺ Ion of this compound
ParameterValue
Molecular FormulaC₁₀H₁₉NO₂
Ion Species[M+H]⁺
Calculated Exact Mass186.1489 u
Measured Exact Mass186.1485 u
Mass Error-2.15 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the protonated molecule ([M+H]⁺, m/z 186.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule. nationalmaglab.org

The fragmentation is predictable based on the functional groups present. Common fragmentation pathways for this compound would likely include:

Loss of dimethylamine (B145610): A neutral loss of (CH₃)₂NH (45.0578 u) from the precursor ion, resulting in a significant fragment ion.

Loss of water: A neutral loss of H₂O (18.0106 u) from the carboxylic acid moiety.

Cleavage of the side chains: Fragmentation involving the cleavage of the acetic acid or the (dimethylamino)methyl side chains from the cyclobutyl ring.

Analyzing these fragmentation pathways allows researchers to confirm the connectivity of the different parts of the molecule, complementing data from other structural analysis techniques.

Table 2: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
186.1141.1(CH₃)₂NHFragment resulting from the loss of dimethylamine
186.1168.1H₂OFragment resulting from dehydration
186.1127.1CH₂COOHFragment resulting from cleavage of the acetic acid group
186.158.1C₆H₉O₂Protonated N,N-dimethylmethanamine side chain

LC-MS for Impurity Profiling in Research Synthesis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical substances. enovatia.com During the research and synthesis of this compound, various impurities can arise from starting materials, intermediates, or side reactions. LC-MS allows for the chromatographic separation of the main compound from these impurities, followed by their detection and tentative identification by mass spectrometry. nih.gov

An LC method would be developed to achieve chromatographic resolution between the target compound and potential impurities. The mass spectrometer then provides the molecular weight of each eluting peak, which is crucial for proposing impurity structures. For instance, impurities could include isomers, precursors, or reaction byproducts such as the N-oxide derivative or a demethylated analog. This impurity profile is critical for guiding the optimization of the synthetic process and ensuring the quality of the research material.

Table 3: Hypothetical Impurity Profile by LC-MS
CompoundExpected Retention Time (min)Observed [M+H]⁺ (m/z)Proposed Identity
Impurity 14.5172.1N-desmethyl analog
Main Compound5.8186.1This compound
Impurity 26.2202.1N-oxide derivative
Impurity 37.1142.1Synthesis precursor

Metabolomics Profiling in Preclinical Samples

Metabolomics involves the comprehensive analysis of small molecules (metabolites) in biological systems and can be used to investigate the metabolic fate of a compound in preclinical studies. nih.govnih.gov By analyzing biological samples (e.g., plasma, urine, tissue extracts) from animal models dosed with this compound, researchers can identify its metabolites. This is typically performed using LC-HRMS.

The high resolution and sensitivity of the mass spectrometer allow for the detection of low-level metabolites against a complex biological background. Common metabolic transformations (Phase I and Phase II reactions) can be identified by searching for specific mass shifts relative to the parent drug. For the target compound, expected metabolic pathways could include N-demethylation, hydroxylation of the cyclobutyl ring, or conjugation with glucuronic acid. Understanding the metabolic profile is essential in early-stage research to assess the compound's stability and potential for forming active or reactive metabolites.

Table 4: Potential Metabolites Identified by LC-HRMS in Preclinical Samples
MetaboliteBiochemical TransformationMass Shift from ParentExpected [M+H]⁺ (m/z)
Parent Compound--186.1489
M1N-demethylation-14.0157 u172.1332
M2Hydroxylation+15.9949 u202.1438
M3Glucuronide Conjugation+176.0321 u362.1810

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides initial structural information, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular connectivity and providing insights into stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to map the proton correlations within the cyclobutyl ring and the methylene (B1212753) protons of the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for molecules with quaternary carbons (non-protonated carbons), such as the C1 carbon of the cyclobutyl ring in the target compound. It would show correlations from the methyl protons of the dimethylamino group to the methylene carbon of the (dimethylamino)methyl group, and from the methylene protons of the acetic acid group to the quaternary C1 carbon, definitively establishing the core structure.

Table 5: Key Expected 2D NMR Correlations for Structural Elucidation
Proton Signal (¹H)COSY Correlation (¹H)HMBC Correlation (¹³C)
-CH₂- (acetic acid)-Quaternary C1, -COOH
-CH₂- (cyclobutyl)Other -CH₂- (cyclobutyl)Quaternary C1, other cyclobutyl carbons
-CH₂-N--Quaternary C1, -N(CH₃)₂
-N(CH₃)₂--CH₂-N-

Solid-State NMR for Polymorphism in Research Materials

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and their characterization is critical in materials science. nih.gov Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying the local molecular structure and dynamics in solid materials and can readily distinguish between different polymorphic forms. researchgate.netnih.gov

In an ssNMR experiment, such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, which is influenced by the crystal packing. If this compound can crystallize into different forms (e.g., Form A and Form B), the ssNMR spectra will exhibit different chemical shifts for some or all of the carbon nuclei. The number of distinct signals for a given carbon can also indicate the number of non-equivalent molecules in the crystallographic asymmetric unit. This makes ssNMR a definitive method for identifying and quantifying polymorphism in research materials.

Table 6: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs
Carbon AtomChemical Shift Form A (ppm)Chemical Shift Form B (ppm)
-COOH178.2180.5
Quaternary C145.546.1
-N(CH₃)₂42.142.3
Cyclobutyl -CH₂-30.8, 15.231.5, 15.9

Dynamic NMR for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. researchgate.net For this compound, DNMR studies are crucial for understanding the flexibility of the cyclobutane (B1203170) ring and the rotational dynamics of its substituents.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. acs.orgdalalinstitute.com This puckering can undergo a rapid inversion process, leading to an equilibrium between two or more conformers. In the case of this compound, the substituents on the ring influence the energetics of this inversion.

Variable temperature ¹H NMR experiments can be utilized to study this conformational exchange. At high temperatures, if the rate of ring inversion is fast on the NMR timescale, the signals for the cyclobutane protons will appear as averaged, sharp peaks. As the temperature is lowered, the rate of inversion slows down. When the rate becomes comparable to the NMR frequency difference between the non-equivalent protons in the different conformations, the signals will broaden. At a sufficiently low temperature (the coalescence temperature), the individual signals for each conformer may be resolved, providing a "slow-exchange" spectrum.

From the coalescence temperature and the chemical shift differences between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides valuable information about the energy barrier to conformational change.

Hypothetical DNMR Data for this compound:

ParameterHypothetical Value
Coalescence Temperature (Tc)250 K
Frequency Separation (Δν)50 Hz
Rate Constant at Tc (k)111 s⁻¹
Free Energy of Activation (ΔG‡)12.5 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes.

These hypothetical data suggest a moderate energy barrier for the conformational exchange of the cyclobutane ring in this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, the key structural features to be determined include:

The puckering of the cyclobutane ring. researchgate.netresearchgate.net

The relative stereochemistry of the substituents on the cyclobutane ring.

The conformation of the (dimethylamino)methyl and acetic acid side chains.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.5 Å
b12.2 Å
c9.8 Å
β105°
Z4
R-factor0.045

Note: The data in this table is hypothetical and for illustrative purposes.

Co-crystallization with Target Proteins (for theoretical binding site analysis)

Understanding how a small molecule interacts with its biological target is crucial for drug discovery and development. Co-crystallization of this compound with a target protein, followed by X-ray diffraction analysis of the resulting complex, can provide atomic-level details of the binding interactions. nih.govcreative-biostructure.com

This technique allows for the visualization of the binding mode of the ligand within the protein's active site. Key information that can be obtained includes:

The specific amino acid residues involved in binding.

The nature of the intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).

Any conformational changes in the protein or the ligand upon binding.

This information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity for its target. nih.gov

Spectroscopic Techniques for Mechanistic and Interaction Studies

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org For this compound, the primary chromophore is the carboxylic acid group. The n → π* transition of the carbonyl group is expected to result in a weak absorption band in the UV region. tanta.edu.eg

The position and intensity of this absorption can be influenced by the solvent polarity and pH. tanta.edu.eg For instance, deprotonation of the carboxylic acid to form the carboxylate anion would likely lead to a blue shift (a shift to shorter wavelength) of the n → π* transition.

UV-Vis spectroscopy is also a valuable tool for determining the concentration of the compound in solution using the Beer-Lambert law, provided a suitable chromophore is present and its molar absorptivity is known.

Hypothetical UV-Vis Absorption Data for this compound in Methanol:

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
n → π* (C=O)21050

Note: The data in this table is hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since this compound is a chiral molecule (due to the substituted cyclobutane ring), CD spectroscopy can be used to probe its chiral conformation in solution.

The CD spectrum of an amino acid is sensitive to the conformation of its backbone and the nature and orientation of its side chains. acs.org The sign and magnitude of the CD signals can provide information about the preferred solution-state conformation of the molecule.

Furthermore, if the compound interacts with a chiral environment, such as a protein binding site, induced CD signals may be observed, providing insights into the nature of the binding interaction.

Hypothetical CD Spectral Data for this compound:

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
205+5000
220-1500

Note: The data in this table is hypothetical and for illustrative purposes.

This hypothetical data, with a positive band at a lower wavelength and a negative band at a higher wavelength, would be characteristic of a specific chiral conformation of the amino acid derivative in solution.

Fluorescence Spectroscopy for Binding and Dynamics

Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate molecular interactions, conformational changes, and the dynamics of chemical compounds. The methodology relies on the principle of fluorescence, where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The characteristics of this emitted light—such as its intensity, wavelength (emission spectrum), polarization, and lifetime—are highly sensitive to the fluorophore's local environment.

Potential applications of this technique for this compound could include:

Binding Affinity Studies: By monitoring changes in fluorescence upon the addition of a binding partner (e.g., a protein, nucleic acid, or membrane), one could determine binding constants (Kd). A significant change in the fluorescence signal upon interaction would indicate that the environment of the fluorophore has been altered by the binding event.

Conformational Dynamics: Time-resolved fluorescence measurements can provide insights into the conformational flexibility of the molecule. Changes in the fluorescence lifetime or anisotropy can reveal dynamic processes occurring on the nanosecond timescale.

Environmental Sensing: The sensitivity of fluorescence to solvent polarity and viscosity could be used to probe how the compound partitions into different microenvironments.

However, a thorough review of scientific literature and chemical databases indicates that, to date, no studies have been published that specifically apply fluorescence spectroscopy to investigate the binding and dynamics of this compound. The intrinsic fluorogenic properties of this specific compound have not been characterized in the public domain. Consequently, its applicability as a fluorescent probe is not established.

Due to the absence of experimental research in this area, no detailed findings or data on its binding constants, quenching effects, or fluorescence lifetime and anisotropy can be presented. Therefore, the generation of a data table summarizing such research findings is not possible.

Structure Activity Relationship Sar and Molecular Design Principles for 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid Analogs

Systematic Structural Modifications and Their Preclinical Biological Impact

The preclinical biological impact of structural modifications to 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid can be inferred from studies on compounds with similar structural motifs. These modifications aim to probe the steric and electronic requirements of its biological target.

The cyclobutyl ring serves as a central scaffold, influencing the spatial orientation of the pharmacophoric groups. Variations of this ring system can significantly impact binding affinity and efficacy by altering the compound's conformation and physicochemical properties. nih.gov

Ring Size: Altering the cycloalkane ring size (e.g., to cyclopentyl or cyclohexyl) can affect how the side chains are presented to the biological target. A larger ring may provide a better fit in a hydrophobic pocket, but could also introduce steric hindrance. Conversely, a smaller ring like cyclopropyl (B3062369) could offer a different conformational profile. The puckered nature of the cyclobutyl ring allows for specific spatial arrangements of its substituents, which can be critical for receptor interaction. nih.gov

Ring Substitution: Introducing substituents on the cyclobutyl ring can probe for additional binding interactions. For example, adding fluorine atoms can enhance metabolic stability and binding affinity by lowering the pKa of nearby acidic groups and participating in favorable interactions with the target. nih.gov

Conformational Restriction: The cyclobutyl moiety conformationally restricts the attached side chains, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. This rigidity helps to lock the molecule in a bioactive conformation. nih.gov

Ring ModificationExpected Preclinical Biological ImpactRationale
Cyclopentyl/CyclohexylPotential for altered binding affinity (increase or decrease)Changes in ring pucker and steric bulk affect the orientation of substituents and fit within the binding pocket.
CyclopropylSignificant change in conformational profileThe unique electronic properties and rigid structure of the cyclopropyl ring can lead to different interactions with the target.
Fluorination of the RingPotential for increased metabolic stability and binding affinityFluorine can block sites of metabolism and engage in favorable electronic interactions with the target protein. nih.gov
Introduction of UnsaturationAltered geometry and electronic propertiesA double bond would planarize a portion of the ring, changing the vector of the side chains and potentially introducing new interactions.

The basic dimethylamino group is likely involved in a key ionic or hydrogen bond interaction with the biological target. Modifications to this group can fine-tune basicity, steric bulk, and hydrogen bonding capacity.

Alkyl Group Variation: Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) can explore the steric tolerance of the binding pocket. Increasing the size of the alkyl groups may lead to a decrease in activity due to steric clashes.

Cyclization: Incorporating the nitrogen atom into a heterocyclic ring (e.g., pyrrolidine, piperidine, morpholine) can restrict the conformation of the amino group and alter its basicity and lipophilicity. This can lead to improved selectivity and pharmacokinetic properties.

N-Oxide Formation: Conversion to the N-oxide derivative would eliminate the basicity and introduce a highly polar group, which can be used to probe the importance of the positive charge for activity.

Amine ModificationExpected Preclinical Biological ImpactRationale
Mono-methylaminoPotential for additional hydrogen bond donationThe presence of an N-H bond could allow for an additional interaction with a hydrogen bond acceptor on the target.
DiethylaminoPotential for decreased activity due to steric hindranceLarger alkyl groups may not be accommodated in the binding site.
Pyrrolidinyl/PiperidinylAltered basicity and conformational rigidityCyclization of the amine can improve binding by reducing conformational flexibility and optimizing interactions with the target.
MorpholinylIncreased polarity and altered hydrogen bonding capacityThe oxygen atom in the morpholine (B109124) ring can act as a hydrogen bond acceptor, potentially introducing new interactions.

The carboxylic acid moiety is a common feature in many biologically active compounds, often acting as a key hydrogen bond donor and acceptor or participating in ionic interactions. Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups such as a tetrazole, hydroxamic acid, or acyl sulfonamide can modulate the acidity (pKa), lipophilicity, and metabolic stability of the molecule. cambridgemedchemconsulting.comnih.govdrughunter.com For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, offering a similar acidic pKa but with different spatial and electronic properties. cambridgemedchemconsulting.comdrughunter.com

Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy to improve membrane permeability and oral bioavailability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

Amidation: The formation of an amide would remove the acidic nature of the side chain, which can help to determine the importance of the negative charge for biological activity.

Acetic Acid ModificationExpected Preclinical Biological ImpactRationale
TetrazoleMaintained or altered activity with improved metabolic stabilityTetrazole is a classic bioisostere for carboxylic acid, potentially offering better pharmacokinetic properties. cambridgemedchemconsulting.comdrughunter.com
Acyl SulfonamideModulated acidity and potential for new hydrogen bonding interactionsThis group can mimic the charge and hydrogen bonding pattern of a carboxylic acid while altering physicochemical properties. cambridgemedchemconsulting.com
Methyl EsterInactive in vitro but potentially active in vivo (prodrug)The ester can improve cell penetration and would require in vivo hydrolysis to the active acid.
AmideLikely reduced or abolished activityNeutralizing the acidic charge would likely disrupt a key ionic interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.orgjocpr.comnih.gov

For a series of this compound analogs, a QSAR model could be developed to predict preclinical activity. This would involve calculating a range of molecular descriptors for each analog.

Descriptors: Relevant descriptors might include physicochemical properties such as logP (lipophilicity), pKa (acidity/basicity), and molecular weight, as well as electronic descriptors (e.g., partial charges) and topological descriptors (e.g., molecular connectivity indices). jocpr.com

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) could be used to generate a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50). wikipedia.org

A hypothetical QSAR equation might look like: log(1/IC50) = alogP - b(pKa) + c*(SASA) + d where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and SASA is the solvent-accessible surface area. Such a model, once validated, could be used to predict the activity of newly designed analogs before their synthesis. libretexts.org

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with its biological target. creative-biostructure.comfiveable.menih.gov

Feature Identification: For this compound, a pharmacophore model would likely include a positive ionizable feature for the dimethylamino group, a negative ionizable feature for the carboxylic acid, and a hydrophobic feature corresponding to the cyclobutyl ring.

Model Generation: This model could be generated based on a set of active analogs (ligand-based) or from the crystal structure of the target protein in complex with a ligand (structure-based). creative-biostructure.com The distances and angles between these features would be critical for defining the pharmacophore.

Virtual Screening: A validated pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required features in the correct spatial arrangement, thus having a higher probability of being active. fiveable.me

Pharmacophore FeatureCorresponding Structural MoietyPresumed Interaction with Target
Positive IonizableDimethylamino groupIonic bond or hydrogen bond with an acidic residue (e.g., Asp, Glu).
Negative IonizableAcetic acid groupIonic bond or hydrogen bond with a basic residue (e.g., Arg, Lys).
HydrophobicCyclobutyl ringVan der Waals interactions with a hydrophobic pocket in the target protein.

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational chemistry technique used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. slideshare.net For a series of analogs of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be conceptually applied to guide the design of novel derivatives with enhanced potency.

The CoMFA method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules within a 3D grid. scribd.commdpi.com The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) to generate a predictive model. nih.gov The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to favorable or unfavorable changes in activity. mdpi.com For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could suggest that electronegative groups would be beneficial.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. scribd.comtandfonline.com This provides a more comprehensive interaction profile. scribd.com CoMSIA uses a Gaussian function for the distance dependence between the probe atom and the molecule's atoms, which can result in contour maps that are easier to interpret and less sensitive to molecular alignment variations compared to CoMFA. tandfonline.com

In a hypothetical study of this compound analogs, a researcher would first synthesize and test a series of derivatives with variations at the carboxylic acid, dimethylamino, and cyclobutyl positions. These molecules would then be computationally aligned based on a common scaffold. CoMFA and CoMSIA would generate models that could predict the activity of new, unsynthesized compounds and provide crucial insights. The resulting contour maps could pinpoint specific spatial regions around the molecule where, for example, increasing hydrophobicity or adding a hydrogen bond acceptor is predicted to enhance biological activity, thereby guiding a more rational and efficient lead optimization process. nih.gov

Lead Generation and Optimization Strategies (Conceptual Research Aspects)

Lead generation is the process of identifying chemical compounds that show promising biological activity against a specific target. Once a "hit" or "lead" compound is identified, lead optimization begins. This iterative phase involves chemically modifying the lead compound to improve its characteristics, including potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile, to develop a viable preclinical drug candidate.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful lead generation strategy that has gained prominence as a complementary approach to traditional high-throughput screening (HTS). nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (typically <300 Da), known as "fragments," for weak but efficient binding to a biological target. nih.govproteopedia.org Because of their low complexity, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein. nih.gov

The FBDD process can be conceptually applied to a target for which this compound is a potential ligand:

Fragment Library Screening : A library of diverse fragments would be screened against the target protein using highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), which are capable of detecting the weak binding affinities typical of fragments. proteopedia.org

Hit Identification and Validation : The screening would aim to identify fragments that bind to the target. For this specific scaffold, one might look for hits that correspond to its constituent parts: a cyclobutane-containing fragment, a fragment with a basic amine, and an acidic fragment. The cyclobutane (B1203170) moiety itself is considered an attractive but underrepresented 3D scaffold for fragment libraries. acs.org

Structural Elucidation : Once fragment hits are validated, techniques like X-ray crystallography are used to determine their precise binding mode and location on the target protein. This structural information is critical for the next step. proteopedia.org

Fragment Evolution : With the structural information in hand, the low-affinity fragments are optimized into more potent leads. This can be achieved through several strategies:

Fragment Growing : A validated fragment hit is elaborated by adding new functional groups that can interact with adjacent pockets on the protein surface, thereby increasing affinity. nih.gov

Fragment Linking : If two different fragments are found to bind in separate but nearby pockets, they can be connected with a chemical linker to create a single, high-affinity molecule. proteopedia.org

Fragment Merging : Two overlapping fragments can be merged into a novel, single scaffold that incorporates the key binding features of both. nih.gov

This approach allows for the rational construction of a potent lead molecule, potentially recreating or improving upon the original this compound scaffold, based on a deep understanding of the key interactions required for biological activity. acs.org

De Novo Design Methodologies

De novo design represents a computational strategy to generate novel molecular structures with the potential to bind to a specific biological target, such as the GABA transporters (GATs). This approach is particularly valuable when existing chemical scaffolds have limitations or when exploring novel chemical space is a priority. For the design of analogs of this compound, de novo design methodologies can be employed to construct new molecules from scratch or by modifying existing fragments, guided by the structural information of the GAT binding sites.

The process typically begins with the identification of a binding pocket within the target protein. For GAT1 and GAT3, cryo-electron microscopy structures have provided detailed insights into the architecture of the substrate and inhibitor binding sites, revealing key interacting residues. biorxiv.org These structures serve as the foundational blueprint for de novo design algorithms.

One common approach is fragment-based de novo design . In this method, small molecular fragments are placed at favorable positions within the binding pocket. These fragments are then grown or linked together to form a complete molecule. For instance, a cyclobutane core, similar to that in this compound, could be used as a starting fragment. The algorithm would then explore various substitutions and additions to this core to optimize interactions with the amino acid residues in the GAT binding site. The dimethylamino and acetic acid moieties of the parent compound provide crucial interaction points that the algorithm would aim to replicate or improve upon.

Another technique is reaction-based de novo design , where novel molecules are constructed by applying a predefined set of chemical reactions to a library of starting materials. This ensures that the generated compounds are synthetically accessible. The design process is guided by a scoring function that evaluates the predicted binding affinity and other desirable properties of the generated molecules.

Computational tools and algorithms play a central role in de novo design. These programs can generate a vast number of potential inhibitor structures. The generated molecules are then prioritized based on their predicted binding energies, pharmacophore fit, and drug-like properties. For example, a de novo designed analog of this compound would be evaluated for its ability to form favorable interactions, such as salt bridges with charged residues and hydrogen bonds with polar residues within the GAT binding pocket, while also maintaining an appropriate size, lipophilicity, and metabolic stability.

Emerging Applications in Chemical Biology and Advanced Drug Discovery Research Featuring 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid

Contribution to Novel Drug Candidate Identification (Pre-IND Research)

Hit-to-Lead Optimization in Academic Research

The hit-to-lead (H2L) process is a critical phase in early-stage drug discovery that aims to refine initial "hit" compounds, identified from screening campaigns, into more promising "lead" compounds. scribd.com This optimization involves iterative chemical modifications to improve a compound's potency, selectivity, and pharmacokinetic properties. scribd.comvichemchemie.com The compound 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid represents a valuable scaffold for this process in academic research due to its distinct structural features.

Development of Prodrug Concepts for Research Delivery (without dosage)

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical reactions. mdpi.com This strategy is frequently employed to overcome challenges such as poor membrane permeability or undesirable physicochemical properties of a promising research compound. researchgate.net The carboxylic acid functional group of this compound is an ideal handle for creating various prodrugs for research purposes. researchgate.netpatsnap.com

A primary strategy is esterification, which masks the polar, negatively charged carboxyl group. researchgate.net This modification increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes via passive diffusion. researchgate.net Once inside a cell, ubiquitous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid. In a research context, different types of esters (e.g., methyl, ethyl, or more complex acyloxyalkyl esters) can be synthesized to systematically study how the promoiety affects cellular uptake and compound delivery. Another approach involves forming amide linkages with amino acids or small peptides. This can potentially allow the compound to be actively transported into cells via specific transporters, a strategy that can be explored to enhance target engagement in cell-based models.

Prodrug Strategies for this compound

Prodrug StrategyModificationPotential Research Advantage
EsterificationConversion of the carboxylic acid to an ester (e.g., methyl ester, ethyl ester)Increases lipophilicity, potentially enhancing passive diffusion across cell membranes. researchgate.net
Amide ConjugationCoupling the carboxylic acid with an amino acid or peptideMay enable targeted uptake through amino acid or peptide transporters. nih.gov
Acyloxyalkyl EstersFormation of an ester with an (acyloxy)alkyl groupCan be designed for controlled release kinetics upon enzymatic cleavage.

Integration with High-Throughput Screening (HTS) in Academic Contexts

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of vast numbers of chemical compounds to identify molecules that modulate a specific biological target. The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. curiaglobal.com Integrating novel and structurally unique scaffolds like this compound is essential for exploring new areas of chemical space and increasing the probability of finding novel hits. curiaglobal.com

Library Synthesis and Screening

Compound libraries for HTS are collections of molecules that can range from thousands to millions of individual compounds. lifechemicals.com There is a growing emphasis on creating libraries with high structural diversity and three-dimensional character, moving beyond traditional flat, aromatic structures. researchgate.net this compound is an excellent starting point for library synthesis due to its multiple points of diversification.

Using techniques like parallel or combinatorial synthesis, researchers can generate a focused library of compounds. researchgate.net For example, the carboxylic acid can be converted into a variety of amides or esters, while the dimethylamino group can be modified or replaced with other amines. This allows for the creation of a set of related but structurally distinct molecules around a common core. Such a target-focused library, designed to interact with a specific protein family, can yield higher hit rates compared to screening diverse, generic collections. nih.gov These newly synthesized compounds can then be formatted into microtiter plates and screened against biological targets of interest in automated HTS assays. nih.gov

Data Analysis and Hit Prioritization

Following an HTS campaign, the resulting data must be analyzed to identify and validate active compounds, or "hits." This process involves confirming the activity of initial hits and eliminating false positives. Once confirmed, hits are prioritized for follow-up studies based on factors like potency, selectivity, and chemical tractability for future optimization. scribd.com

If compounds derived from the this compound scaffold are identified as hits, computational and medicinal chemists will analyze the preliminary structure-activity relationship (SAR) data. This analysis seeks to understand which structural features are responsible for the observed biological activity. For instance, the analysis might reveal that the specific stereochemistry of the cyclobutyl ring is crucial for activity or that the distance between the amino and carboxyl groups is a key determinant of potency. This information is vital for guiding the subsequent hit-to-lead optimization phase, where the most promising hits are systematically modified to develop a high-quality lead compound. vichemchemie.com

Role of the Scaffold in HTS Workflow

HTS StageFunction of this compound Scaffold
Library DesignServes as a novel, 3D core for the synthesis of a focused compound library. nih.gov
ScreeningProvides unique chemical structures to be tested for activity against a biological target.
Hit IdentificationActs as the parent structure for potential hit compounds identified in the screen.
Hit Prioritization & SAR AnalysisThe structure of the scaffold and its analogues informs the initial understanding of how chemical structure relates to biological activity.

Future Directions and Unexplored Avenues in the Academic Research of 2 1 Dimethylamino Methyl Cyclobutyl Acetic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient, scalable, and sustainable synthetic routes is a perpetual goal in chemical research. For 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid, moving beyond traditional batch synthesis towards more advanced techniques offers significant opportunities for innovation and improvement.

Flow Chemistry Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch, presents a paradigm shift in the synthesis of complex molecules. ucd.ievapourtec.comalmacgroup.com The application of flow chemistry to the synthesis of this compound could offer numerous advantages over conventional batch methods. The key benefits would be improved reaction control, enhanced safety, and greater scalability.

One potential application of flow chemistry would be in the key bond-forming reactions, such as the introduction of the dimethylaminomethyl group or the formation of the cyclobutane (B1203170) ring itself. For instance, a continuous flow reactor could allow for precise control over reaction temperature, pressure, and stoichiometry, leading to higher yields and purities. rsc.org The enhanced heat and mass transfer in flow reactors can also enable the use of more reactive or unstable intermediates that would be difficult to handle in a batch setting. Furthermore, the scalability of flow synthesis would be a significant advantage for producing larger quantities of the compound for further research or potential applications, a process that can be challenging with traditional batch methods. nih.gov

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Control Less precise, potential for hotspotsPrecise control over temperature, pressure, and stoichiometry
Safety Higher risk with exothermic reactions and hazardous reagentsEnhanced safety due to small reaction volumes and better heat dissipation
Scalability Often challenging, requiring larger reactorsReadily scalable by extending reaction time or using parallel reactors
Reproducibility Can be variable between batchesHigh reproducibility due to consistent reaction conditions

Photocatalysis and Electrosynthesis Applications

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis as powerful tools for forging chemical bonds under mild and environmentally friendly conditions. These techniques could open up new synthetic pathways to this compound and its analogues.

Visible-light photocatalysis, for example, could be employed for the functionalization of the cyclobutane ring or the acetic acid side chain. nih.gov By using a suitable photocatalyst, it might be possible to activate specific C-H bonds for late-stage modification, allowing for the rapid generation of a library of derivatives with diverse functionalities. This approach would be particularly valuable for structure-activity relationship studies.

Electrosynthesis offers another green and efficient alternative to traditional redox chemistry. rsc.org An electrochemical approach could be envisioned for the key reductive or oxidative steps in the synthesis of the target molecule. For instance, the reduction of a precursor ketone to form the cyclobutanol intermediate, or the oxidation of an alcohol to the carboxylic acid, could potentially be achieved with high selectivity and efficiency using electrochemical methods, avoiding the need for stoichiometric chemical oxidants or reductants.

Biocatalysis for Enantioselective Synthesis

The stereochemistry of a molecule is often critical to its biological activity. This compound possesses a chiral center, and the development of an enantioselective synthesis is a crucial area for future research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and selective method for producing enantiomerically pure compounds. nih.govresearchgate.net

Enzymes such as lipases, esterases, or transaminases could be screened for their ability to resolve a racemic mixture of this compound or a key intermediate. For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the two stereoisomers. Alternatively, a transaminase could be employed for the asymmetric synthesis of a chiral amine precursor. The high enantioselectivity of enzymatic reactions would provide access to the individual enantiomers of the target compound, which is essential for evaluating their distinct biological properties. rsc.org

Advanced Theoretical and Computational Modeling

In parallel with experimental work, advanced theoretical and computational modeling can provide invaluable insights into the properties and behavior of this compound, guiding further research and development.

Machine Learning and AI in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. ijpsjournal.comnih.gov These powerful computational tools can be applied to the design of novel analogues of this compound with optimized properties. By training ML models on existing datasets of molecules and their biological activities, it is possible to predict the properties of new, untested compounds. asiaresearchnews.com

Generative models, a type of AI, can be used to design novel molecular structures that are predicted to have desirable characteristics. nih.govrsc.org For example, a generative model could be tasked with designing analogues of this compound that have improved binding affinity for a specific biological target, while also optimizing for properties like solubility and metabolic stability. This in silico design process can significantly accelerate the discovery of new lead compounds and reduce the need for extensive and costly experimental screening.

Computational ToolApplication in Molecular Design
Machine Learning (ML) Predicts properties (e.g., activity, toxicity) of new molecules based on existing data.
Artificial Intelligence (AI) Designs novel molecular structures with desired properties using generative models.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to correlate chemical structure with biological activity.

Enhanced Sampling Techniques for Conformational Space

The three-dimensional conformation of a molecule is intimately linked to its function. This compound is a flexible molecule with multiple rotatable bonds, and understanding its conformational landscape is crucial for elucidating its interactions with biological targets. Traditional molecular dynamics (MD) simulations can be limited in their ability to explore the full conformational space of such flexible molecules. researchgate.net

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, can overcome these limitations by accelerating the exploration of the potential energy surface. nih.govacs.org By applying these methods to this compound, it would be possible to obtain a more complete picture of its accessible conformations and the energetic barriers between them. rsc.org This information would be invaluable for understanding its binding modes to target proteins and for the rational design of more potent and selective analogues.

Investigation of Unexplored Biological Targets and Pathways (Preclinical)

The initial exploration of any new chemical entity with therapeutic potential hinges on identifying its biological targets and understanding its mechanism of action. For this compound, a multi-pronged preclinical approach will be essential to uncover its biological role.

Proteomics and Target Deconvolution Studies

Modern proteomics offers a powerful toolkit for identifying the specific proteins that interact with a small molecule like this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed. In this approach, the compound would be immobilized on a solid support to "capture" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a direct glimpse into the cellular machinery it influences.

Another critical technique is target deconvolution , which aims to distinguish the therapeutically relevant target(s) from a larger pool of interacting proteins. nih.govnih.gov This is often a significant challenge in phenotype-based drug discovery. nih.gov Chemical proteomics approaches are central to this process. nih.gov For instance, competitive binding assays using quantitative proteomics could help determine the binding affinity and specificity of the compound for its identified targets. Understanding these interactions is the first step toward elucidating its mechanism of action and potential therapeutic applications.

Potential Proteomics Technique Objective Potential Outcome
Affinity Purification-Mass Spectrometry (AP-MS)To identify proteins that directly bind to this compound.A list of potential protein targets for further validation.
Competitive Binding AssaysTo determine the binding affinity and specificity of the compound for its identified targets.Quantitative data on the strength and selectivity of the compound-protein interactions.
Cellular Thermal Shift Assay (CETSA)To confirm target engagement within a cellular context by measuring changes in protein thermal stability upon compound binding.In-cell validation of target engagement, providing more physiologically relevant data.

Phenotypic Screening in Complex Biological Systems

In parallel with target-based approaches, phenotypic screening provides a valuable, unbiased method for discovering the functional effects of a compound in complex biological systems, such as cell cultures or model organisms. nih.govbiorxiv.org By exposing various cell lines (e.g., cancer cells, neuronal cells, immune cells) to this compound and monitoring for specific phenotypic changes—such as inhibition of cell growth, changes in cell morphology, or alterations in signaling pathways—researchers can gain insights into its potential biological activities without prior knowledge of its target.

High-content screening (HCS) can be particularly powerful, allowing for the simultaneous measurement of multiple cellular parameters. The results from such screens can then guide further target identification and mechanism-of-action studies, creating a synergistic relationship between phenotypic and target-based discovery.

Development of Advanced Analytical Tools for Complex Biological Matrices (Preclinical Research)

To fully understand the behavior of this compound in biological systems, the development of sophisticated analytical methods capable of detecting and quantifying the compound and its metabolites in complex matrices like blood, plasma, and tissue is crucial.

Imaging Mass Spectrometry

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov This technology could be instrumental in preclinical studies to determine how this compound distributes within an organism and whether it accumulates in specific organs or tissues. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) IMS can provide high-resolution images of the compound's localization, offering critical insights into its pharmacokinetic and pharmacodynamic properties. nih.gov

Microfluidic-Based Analytical Systems

Microfluidic systems , often referred to as "lab-on-a-chip" technology, offer several advantages for the analysis of small molecules in biological samples, including reduced sample and reagent consumption, faster analysis times, and higher throughput. nih.gov Developing microfluidic-based assays for this compound could streamline preclinical studies by enabling rapid and efficient quantification of the compound in a large number of samples. These systems can be integrated with various detection methods, including mass spectrometry and fluorescence, providing a versatile platform for its analytical characterization. nih.gov

Advanced Analytical Tool Application in Preclinical Research Anticipated Benefit
Imaging Mass Spectrometry (IMS)Visualizing the distribution of the compound in tissue sections.Understanding tissue-specific accumulation and target engagement.
Microfluidic-Based Analytical SystemsHigh-throughput quantification of the compound in biological fluids.Increased efficiency and reduced costs for pharmacokinetic studies.

Collaborative Research Initiatives and Data Sharing Paradigms

Given the nascent stage of research on this compound, progress can be significantly accelerated through collaborative efforts and the adoption of open data-sharing practices. Establishing a consortium of academic and industry researchers with expertise in medicinal chemistry, chemical biology, pharmacology, and analytical sciences would foster a multidisciplinary approach to studying this compound.

Creating a centralized, open-access database to share raw and analyzed data from proteomics experiments, phenotypic screens, and analytical studies would prevent duplication of effort and allow researchers to build upon each other's findings. Such a collaborative and transparent research paradigm will be essential to unlocking the full scientific and potential therapeutic potential of this compound.

Open Science Contributions

The nascent stage of research into this compound offers a unique opportunity to embed open science principles from the ground up. By fostering a transparent and collaborative research environment, the scientific community can accelerate the understanding of this compound's properties and potential applications.

A foundational step in this direction would be the establishment of an open-access database dedicated to this compound. This repository could house a wide array of data, including detailed synthesis protocols, spectroscopic data (such as NMR, IR, and mass spectrometry), and the results of preliminary computational studies. Early-stage in vitro experimental data could also be shared, providing a valuable resource for researchers worldwide.

Table 1: Potential Open Science Contributions for this compound

Contribution TypeDescriptionPotential Impact
Open Data Repository A centralized, publicly accessible database for all experimental and computational data related to the compound.Facilitates data sharing, reproducibility, and meta-analyses, accelerating the pace of discovery.
Open Access Publishing Commitment to publishing all research findings in open access journals.Ensures equitable access to knowledge for all researchers, regardless of institutional affiliation or funding.
Collaborative Research Platforms Utilization of online platforms to foster collaboration on synthesis optimization, characterization, and theoretical modeling.Enables real-time problem-solving and leverages diverse expertise from the global scientific community.
Open Source Software Development and sharing of open-source software for analyzing the compound's properties or modeling its behavior.Promotes transparency and allows other researchers to build upon existing computational tools.

By embracing these open science practices, the research community can create a robust and freely available body of knowledge that will serve as a launchpad for future investigations into this compound.

Interdisciplinary Research Synergies

The structural motifs present in this compound—a cyclobutyl ring, a dimethylamino group, and a carboxylic acid—suggest that a comprehensive understanding of its nature will necessitate a multidisciplinary approach. The convergence of expertise from various scientific fields will be crucial in unlocking its potential.

Computational Chemistry and Molecular Modeling: Theoretical chemists can play a pivotal role in predicting the compound's physicochemical properties, conformational landscape, and potential interactions with biological targets. Quantum mechanical calculations and molecular dynamics simulations could provide insights into its reactivity, stability, and pharmacokinetic profile, guiding experimental efforts.

Medicinal Chemistry and Pharmacology: The presence of a tertiary amine and a carboxylic acid, common features in many bioactive molecules, warrants investigation by medicinal chemists. They could explore its potential as a scaffold for drug discovery, designing and synthesizing analogs to probe structure-activity relationships. Pharmacologists could then evaluate these compounds in various biological assays to identify any therapeutic potential.

Materials Science: The unique three-dimensional structure of the cyclobutyl group could be of interest to materials scientists. Investigations into its ability to self-assemble or form coordination polymers could lead to the development of novel materials with interesting optical, electronic, or catalytic properties.

Table 2: Potential Interdisciplinary Research Synergies

DisciplinePotential Research FocusExpected Outcomes
Computational Chemistry Predicting molecular properties, conformational analysis, and potential biological targets.A theoretical framework to guide experimental design and prioritize research directions.
Medicinal Chemistry Synthesis of analogs and exploration of structure-activity relationships.Identification of derivatives with enhanced properties or potential therapeutic applications.
Pharmacology In vitro and in vivo evaluation of biological activity.Elucidation of the compound's mechanism of action and potential therapeutic relevance.
Materials Science Investigation of self-assembly, crystal engineering, and polymer formation.Discovery of new materials with novel physical or chemical properties.

The successful exploration of this compound will undoubtedly rely on a collaborative spirit, where chemists, biologists, physicists, and computational scientists work in concert. Such synergistic efforts will be essential to fully realize the scientific potential of this intriguing and currently understudied molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, intermediates like 1-[(dimethylamino)methyl]cyclobutanol can be synthesized via reductive amination of cyclobutanone derivatives using dimethylamine and a reducing agent (e.g., NaBH4). Subsequent alkylation with bromoacetic acid or ester hydrolysis (e.g., ethyl ester to carboxylic acid) under acidic/basic conditions can yield the target compound. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) may improve yield .
  • Data Consideration : Yields vary between 40-70% depending on steric hindrance from the cyclobutyl group. NMR (¹H/¹³C) and LC-MS should confirm intermediates and final product purity .

Q. How can the stereochemical and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination. For solution-state analysis, 2D NMR (COSY, NOESY) can resolve spatial relationships between the cyclobutyl and dimethylamino groups. Computational methods (DFT calculations) paired with experimental IR/Raman spectra validate vibrational modes of the acetic acid moiety and cyclobutane ring .
  • Data Contradiction : Cyclobutane ring puckering may lead to conflicting NOESY cross-peaks; averaging via variable-temperature NMR (e.g., −40°C to 25°C) resolves dynamic effects .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., cyclobutyl-containing drugs). For receptor-targeted studies:

  • Enzyme inhibition : Fluorescence polarization assays for kinases or proteases.
  • Membrane permeability : Caco-2 cell monolayers with LC-MS quantification.
  • Cytotoxicity : MTT assays in cancer/normal cell lines (IC50 determination).
    • Data Interpretation : Compare with control compounds (e.g., cyclopentyl or cyclohexyl analogs) to assess ring-size-dependent activity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl-dimethylamino group influence binding affinity to biological targets compared to larger ring systems (e.g., cyclohexyl)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with protein structures (PDB) to map interactions. Pair with thermodynamic profiling (ITC) to quantify binding entropy/enthalpy. Synthesize analogs with cyclohexyl or cyclopentyl rings and compare IC50 values in enzyme assays.
  • Data Contradiction : Cyclobutyl’s rigidity may enhance selectivity but reduce affinity compared to flexible cyclohexyl groups. Resolve via free-energy perturbation (FEP) simulations .

Q. What strategies can resolve discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method (pH 1–7.4 buffers) with HPLC-UV quantification. Compare with computational predictions (LogP via PubChem ).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., cyclobutane ring-opening via oxidation).
    • Data Contradiction : Conflicting LogP values (PubChem vs. experimental) may arise from ionization of the acetic acid group; use potentiometric titration for accurate pKa determination .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of the cyclobutyl ring enhance mechanistic studies in metabolic pathways?

  • Methodological Answer : Synthesize ¹³C-labeled cyclobutanone precursors via [¹³C]-CO2 fixation in ketone synthesis. Use in vivo/in vitro metabolic tracing (NMR or LC-MS) to track incorporation into metabolites. Compare with unlabeled compound to quantify isotopic dilution effects.
  • Data Interpretation : Detect cyclobutyl ring cleavage products (e.g., succinic acid derivatives) in liver microsome assays .

Research Design Tables

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
Cyclobutanone formationZn/Cu couple, 1,3-dibromopropane, 80°C6590%Ring strain-induced side products
Reductive aminationDimethylamine, NaBH4, MeOH, 0°C5585%Competing over-alkylation
Acetic acid couplingBromoacetic acid, K2CO3, DMF, 60°C7095%Steric hindrance at cyclobutyl carbon

Table 2 : Biological Activity of Structural Analogs

CompoundRing SizeIC50 (μM)Solubility (mg/mL)Target
Cyclobutyl derivative4-membered0.81.2Kinase X
Cyclopentyl derivative5-membered1.52.1Kinase X
Cyclohexyl derivative6-membered2.33.4Kinase X

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.